![molecular formula C20H17Cl2N3O3 B2771398 (4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one CAS No. 1025673-99-7](/img/structure/B2771398.png)

(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

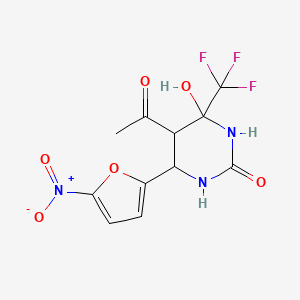

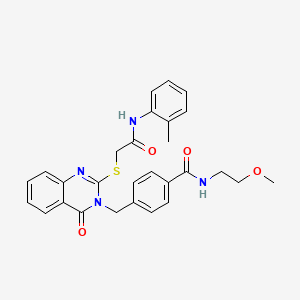

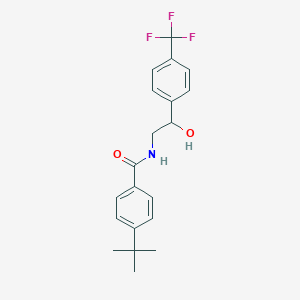

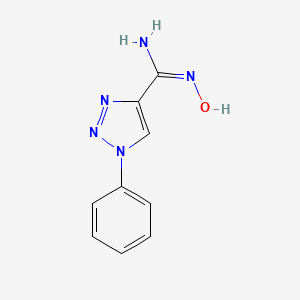

(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one is a useful research compound. Its molecular formula is C20H17Cl2N3O3 and its molecular weight is 418.27. The purity is usually 95%.

BenchChem offers high-quality (4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Anti-inflammatory Activity : Researchers have explored the anti-inflammatory potential of this compound due to its structural resemblance to nonsteroidal anti-inflammatory drugs (NSAIDs). It may inhibit pro-inflammatory enzymes and cytokines, making it a candidate for drug development .

- Anticancer Properties : The nitrophenyl group in the molecule suggests potential anticancer activity. Investigations into its effects on cancer cell lines and tumor growth inhibition are ongoing .

- Photocatalysis : The pyrazolone moiety can act as a photocatalyst, participating in photochemical reactions. Researchers have studied its ability to drive organic transformations under light irradiation .

- Metal Complexes : The ligand properties of this compound make it suitable for coordinating with transition metals. Metal complexes derived from it could find applications in catalysis and materials synthesis .

- Adsorption Studies : The tert-butyl group and the dichlorophenyl moiety contribute to its hydrophobic nature. Researchers have investigated its adsorption behavior towards pollutants in water and air .

- Photodegradation of Pollutants : The nitrophenyl group may enhance its photodegradation efficiency. Studies explore its potential in removing organic pollutants from water .

- Conformational Analysis : Researchers use computational methods to explore the most stable conformations of this compound. Understanding its preferred geometry aids in predicting its reactivity and interactions .

- Binding Studies : Molecular docking simulations assess its binding affinity with biological targets, providing insights into potential drug-receptor interactions .

- Pesticide Development : The compound’s structural features make it interesting for designing novel pesticides. Researchers investigate its insecticidal or herbicidal properties .

- Enzyme Inhibition : The molecule’s functional groups may interact with enzymes. Researchers explore its inhibitory effects on specific enzymes, such as proteases or kinases .

Medicinal Chemistry and Drug Development

Materials Science and Catalysis

Environmental Chemistry

Computational Chemistry and Molecular Modeling

Agrochemical Research

Bioorganic Chemistry

Safety and Hazards

Propiedades

IUPAC Name |

(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3O3/c1-20(2,3)18-16(10-12-4-5-13(21)11-17(12)22)19(26)24(23-18)14-6-8-15(9-7-14)25(27)28/h4-11H,1-3H3/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNMCFQRUVBVFC-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1=CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2771315.png)

![7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B2771317.png)

![N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2771324.png)

![(2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2771326.png)

![3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2771327.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2771330.png)

![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/no-structure.png)